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molecular formula C12H12Cl3NO4 B8381752 t-Butyl (2-nitro-3,5,6-trichlorophenyl)acetate

t-Butyl (2-nitro-3,5,6-trichlorophenyl)acetate

Cat. No. B8381752
M. Wt: 340.6 g/mol
InChI Key: SOAYEEGUFSKVRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05852016

Procedure details

A mixture of t-butyl 2-nitro-3,5,6-trichlorophenylacetate (from step (a), 123 g, 0.361 mol), and saturated aqueous ammonia (300ml) in 2-methoxy ethanol (360 ml) was heated in an autoclave at 150° C. for 72 h. The resulting viscous, black mixture was diluted with water (1 L) and ethyl acetate (1 L) and filtered through Arbocel filter aid. The dark red filtrate was separated, and the aqueous layer extracted with ethyl acetate (2×1 L). The combined organic solutions were washed with brine (1 L), dried (MgSO4) and evaporated onto silica gel (70-200 m, 200 g). The silica gel was applied to the top of the chromatography column containing silica gel (40-60 m, 800 g). Elution with hexane/ethyl acetate (98:2-92:8) gave 3-amino-5,6-dichloro-2-nitrotoluene (Eur. Pat. 385,850) as a bright orange solid (39.7 g), which was contaminated with 5-amino-3,6-dichloro-2-nitrotoluene (14%). This mixture was carried onto the next step without further purification.
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9](Cl)=[CH:8][C:7]([Cl:11])=[C:6]([Cl:12])[C:5]=1[CH2:13]C(OC(C)(C)C)=O)([O-:3])=[O:2].[NH3:21]>COCCO.O.C(OCC)(=O)C>[NH2:21][C:9]1[C:4]([N+:1]([O-:3])=[O:2])=[C:5]([CH3:13])[C:6]([Cl:12])=[C:7]([Cl:11])[CH:8]=1

Inputs

Step One
Name
Quantity
123 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=C(C=C1Cl)Cl)Cl)CC(=O)OC(C)(C)C
Name
Quantity
300 mL
Type
reactant
Smiles
N
Name
Quantity
360 mL
Type
solvent
Smiles
COCCO
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
O
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Arbocel
FILTRATION
Type
FILTRATION
Details
filter aid
CUSTOM
Type
CUSTOM
Details
The dark red filtrate was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ethyl acetate (2×1 L)
WASH
Type
WASH
Details
The combined organic solutions were washed with brine (1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated onto silica gel (70-200 m, 200 g)
ADDITION
Type
ADDITION
Details
containing silica gel (40-60 m, 800 g)
WASH
Type
WASH
Details
Elution with hexane/ethyl acetate (98:2-92:8)

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C(=C(C1)Cl)Cl)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 39.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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